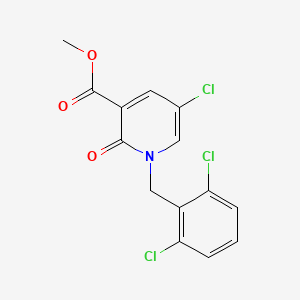

Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Description

Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a heterocyclic compound featuring a pyridine core substituted with chlorine at position 5, a 2,6-dichlorobenzyl group at position 1, and a methyl ester at position 3. Its synthesis likely involves nucleophilic substitution or esterification reactions, leveraging the high reactivity of 2,6-dichlorobenzyl bromide to achieve efficient coupling .

Properties

IUPAC Name |

methyl 5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO3/c1-21-14(20)9-5-8(15)6-18(13(9)19)7-10-11(16)3-2-4-12(10)17/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNZCGVAGBKGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN(C1=O)CC2=C(C=CC=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride and methyl nicotinate.

Formation of Intermediate: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with a suitable base to form the corresponding benzyl intermediate.

Cyclization: This intermediate undergoes cyclization with methyl nicotinate under controlled conditions to form the pyridine ring.

Chlorination: The final step involves chlorination to introduce the chlorine atom at the 5-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has shown promise in various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have been noted for their antimicrobial properties. This compound's chlorinated benzyl group may enhance its efficacy against certain pathogens.

- Anticancer Properties : Research indicates that derivatives of pyridinecarboxylates exhibit anticancer activity. This compound may interact with cancer cell lines, potentially inhibiting tumor growth .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical reactions, such as:

- Palladium-Catalyzed Reactions : It can be utilized in cross-coupling reactions to form new carbon-carbon bonds, facilitating the development of novel pharmaceuticals .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation and induce apoptosis in tumor cells .

Case Study 2: Antimicrobial Efficacy

Research has indicated that the chlorinated derivatives possess enhanced antimicrobial properties compared to their non-chlorinated counterparts. This suggests that this compound could be an effective candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 6, )

- Substituents: Benzyl (non-chlorinated) at position 1; carboxylic acid at position 3.

- Key Differences :

- The target compound’s 2,6-dichlorobenzyl group enhances lipophilicity and steric bulk compared to the simple benzyl group in Compound 6 .

- The methyl ester in the target compound improves metabolic stability and membrane permeability relative to the carboxylic acid, which may ionize at physiological pH .

(S)-2-Amino-2-(2,4/2,6-dichlorobenzyl)pent-4-ynoic acids ()

- Substituents: Dichlorobenzyl groups at side chains; amino acid backbone.

- Key Differences: The 2,6-dichloro isomer in these amino acids exhibits a shorter hydrogen bond (1.961 Å vs. 2.202 Å for 2,4-isomer) with collagenase, suggesting stronger binding . Gibbs free energy values (−6.5 kcal/mol for 2,6-isomer vs. −6.4 kcal/mol for 2,4-isomer) indicate marginally better thermodynamic stability for the 2,6-substituted analog .

- Implications for Target Compound : The 2,6-dichlorobenzyl group in the target compound may similarly enhance target binding in enzyme inhibition or receptor interactions.

Famoxadone ()

- Substituents : 2,6-Dichlorobenzyl and 4-chlorobenzyl groups on an imidazopyridine scaffold.

- Key Similarity : Both compounds feature 2,6-dichlorobenzyl moieties , which are associated with high lipophilicity and bioactivity in fungicidal contexts .

- Divergence : Famoxadone’s imidazopyridine core differs from the pyridine ring in the target compound, which may alter mode of action or spectrum of activity.

Lipophilicity and Reactivity

- Lipophilicity: The 2,6-dichlorobenzyl group significantly increases logP compared to non-chlorinated analogs (e.g., Compound 6), enhancing solubility in organic solvents and likely improving bioavailability .

- Reactivity : The electron-withdrawing chlorine atoms activate the benzyl group for faster esterification or substitution reactions .

Data Table: Key Parameters of Analogous Compounds

*Estimated based on substituent contributions.

Biological Activity

Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. Characterized by a pyridine ring with multiple chlorine substitutions and a methyl ester group, this compound has garnered interest in medicinal chemistry and organic synthesis due to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a melting point range of approximately 198–200 °C. Its structure includes a pyridine ring substituted with a dichlorobenzyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The compound may inhibit enzymes or bind to receptors, leading to alterations in cellular processes. For instance, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar analogs. The following table summarizes key comparisons:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Contains a chlorobenzyl group | Antimicrobial | Different benzyl substitution |

| Methyl 5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylate | Bromine instead of chlorine | Anticancer | Halogen substitution effects |

| 5-Chloro-1-(phenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Phenyl group substitution | Enzyme inhibition | Variation in aromatic substitution |

This table illustrates how the specific chlorinated benzyl group in this compound contributes to its distinct biological properties.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound. Key findings include:

-

Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Study Reference : A study published in the Journal of Medicinal Chemistry reported an IC50 value indicating effective inhibition at low concentrations.

-

Anticancer Research : Preliminary tests on cancer cell lines (e.g., breast and colon cancer) showed that the compound can inhibit cell growth and induce apoptosis.

- Study Reference : Research published in Cancer Letters highlighted the mechanism involving apoptosis pathways activated by the compound.

-

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Study Reference : A detailed enzymatic assay demonstrated competitive inhibition with a Ki value suggesting strong binding affinity.

Q & A

Basic Question: How can the synthesis of Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate be optimized for improved yield and purity?

Methodological Answer:

Optimization involves:

- Solvent selection : Use polar aprotic solvents (e.g., dioxane) to enhance reaction homogeneity, as demonstrated in analogous heterocyclic syntheses .

- Reagent ratios : Adjust molar ratios of starting materials (e.g., chlorinated benzyl derivatives and pyridine precursors) to minimize side reactions. For example, in related dihydropyridine syntheses, a 1:1.2 molar ratio of core pyridine to benzyl halide improved yields .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization, as seen in the synthesis of 1-benzyl-2-oxo-dihydropyridine derivatives .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) effectively isolates the target compound, as shown in similar protocols .

Basic Question: What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

A multi-technique approach is required:

- Multinuclear NMR :

- 1H NMR : Identify aromatic protons (δ 7.27–8.42 ppm for benzyl and pyridine moieties) and ester methyl groups (δ 3.8–4.1 ppm). Compare with literature data for analogous compounds (e.g., 1-benzyl-2-oxo-dihydropyridine ).

- 13C NMR : Confirm carbonyl (δ 163–175 ppm) and quaternary carbons (δ 105–145 ppm) .

- IR Spectroscopy : Detect C=O stretches (1631–1722 cm⁻¹) and O-H/N-H vibrations (3174–3450 cm⁻¹) to rule out hydrolysis byproducts .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

- Purity verification : Perform HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

- Deuteration studies : Compare NMR spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts, as seen in dihydropyridine analogs .

- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR assignments .

Advanced Question: What experimental parameters critically influence the reproducibility of multi-step syntheses involving this compound?

Methodological Answer:

Key parameters are:

- Catalyst purity : Use freshly distilled DMDAAC (dimethyldiallylammonium chloride) or recrystallized APS (ammonium persulfate) to avoid side reactions, as shown in copolymerization studies .

- Reaction atmosphere : Conduct halogenation steps under inert gas (N2/Ar) to prevent oxidation of chlorinated intermediates .

- Time-sensitive steps : Monitor reaction progress via TLC (thin-layer chromatography) for cyclization steps, as delays can lead to over-oxidation .

Advanced Question: How can substituent electronic effects (e.g., 2,6-dichlorobenzyl) be systematically studied to predict reactivity?

Methodological Answer:

- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., ester hydrolysis or nucleophilic substitution) to quantify electronic effects. For example, electron-withdrawing chloro groups (σ ≈ 0.23) increase electrophilicity at the pyridine ring .

- DFT calculations : Model charge distribution using software like Gaussian09 to predict sites of electrophilic/nucleophilic attack. Compare with experimental outcomes (e.g., regioselective chlorination) .

- Kinetic studies : Track reaction rates under varying substituent conditions (e.g., meta- vs. para-chlorinated analogs) to validate computational predictions .

Advanced Question: What strategies mitigate side reactions during esterification or halogenation steps?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) with tert-butyldimethylsilyl (TBS) or Boc (tert-butoxycarbonyl) groups during halogenation .

- Low-temperature halogenation : Perform chlorination at 0–5°C to minimize over-halogenation, as demonstrated in thieno[2,3-b]thiophene derivatives .

- Catalyst screening : Test Lewis acids (e.g., AlCl3 or FeCl3) to enhance regioselectivity, as seen in pyridazinone syntheses .

Advanced Question: How can researchers validate the biological relevance of this compound’s structural motifs?

Methodological Answer:

- SAR (Structure-Activity Relationship) studies : Synthesize analogs with modified substituents (e.g., replacing 2,6-dichlorobenzyl with 2,6-difluorobenzyl) and compare bioactivity in assays .

- Crystallographic docking : Use protein-ligand docking simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases or oxidoreductases) .

- Metabolic stability tests : Assess in vitro half-life in liver microsomes to prioritize derivatives with optimal pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.